molecular formula C7H12O2 B3021480 5-(Hydroxymethyl)cyclohex-2-enol CAS No. 156041-33-7

5-(Hydroxymethyl)cyclohex-2-enol

Cat. No.: B3021480
CAS No.: 156041-33-7
M. Wt: 128.17 g/mol
InChI Key: JMVASHRLICGBHU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)cyclohex-2-enol: is an organic compound with the molecular formula C7H12O2. It features a six-membered carbon ring (cyclohexene) with a double bond between the second and third carbon atoms, a hydroxyl group (OH) attached to the fifth carbon, and a methylene group (CH2) linked to the fifth carbon. This structure suggests the molecule has both polar and non-polar regions, influencing its solubility and interactions with other molecules .

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Asymmetric Synthesis: Derivatives of this compound, such as 5-(trialkylsilyl)cyclohex-2-enones, are employed in asymmetric synthesis, producing chiral building blocks for complex organic molecules.

Industry:

Safety and Hazards

The safety data sheet for 5-(Hydroxymethyl)cyclohex-2-enol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidants: Used in oxidation reactions to convert this compound to other products.

    Nucleophiles: Used in Michael addition reactions.

    Electron-rich Dienes: Used in Diels-Alder reactions.

Major Products:

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)cyclohex-2-enol exerts its effects involves its ability to participate in various chemical reactions due to its enone structure. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    Cyclohexenone: Shares a similar cyclohexene structure but lacks the hydroxymethyl group.

    2-Cyclohexen-1-one: Similar structure but with a ketone group instead of a hydroxymethyl group.

Uniqueness:

Properties

IUPAC Name

5-(hydroxymethyl)cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVASHRLICGBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)cyclohex-2-enol
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Reactant of Route 2
5-(Hydroxymethyl)cyclohex-2-enol
Reactant of Route 3
5-(Hydroxymethyl)cyclohex-2-enol
Reactant of Route 4
5-(Hydroxymethyl)cyclohex-2-enol
Reactant of Route 5
5-(Hydroxymethyl)cyclohex-2-enol
Reactant of Route 6
5-(Hydroxymethyl)cyclohex-2-enol

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